molecular formula C10H20ClNO2 B061929 Hydroxy-[(1S,2R,3S,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride CAS No. 162425-96-9

Hydroxy-[(1S,2R,3S,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride

Cat. No. B061929
CAS RN: 162425-96-9
M. Wt: 221.72 g/mol
InChI Key: UXFJVHHETLVJDW-POHMYZKCSA-N
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Description

Compounds with similar structures to the one you provided are typically organic compounds known as bicyclic monoterpenoids . These compounds often have medicinal properties and are found in many types of plants .


Synthesis Analysis

The synthesis of such compounds typically involves organic chemistry reactions, including addition, substitution, and rearrangement reactions . The exact synthesis pathway would depend on the specific compound and the starting materials available.


Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques such as X-ray crystallography . This allows for the determination of the positions of atoms within the molecule and the lengths and angles of the chemical bonds .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and varied, depending on the specific compound and the conditions. They may involve breaking and forming of bonds, and can often be categorized into general types of organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various analytical techniques. These might include spectroscopic methods (such as NMR, IR, and mass spectrometry) to determine the compound’s structure and properties .

properties

IUPAC Name

hydroxy-[(1S,2R,3S,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-9(2)6-4-5-10(9,3)8(12)7(6)11-13;/h6-8,11-13H,4-5H2,1-3H3;1H/t6-,7-,8-,10+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFJVHHETLVJDW-POHMYZKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2[NH2+]O)O)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)[C@H]([C@H]2O)[NH2+]O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy-[(1S,2R,3S,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride

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